molecular formula C14H22N2O B1477003 4-(2-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2098103-24-1

4-(2-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1477003
CAS No.: 2098103-24-1
M. Wt: 234.34 g/mol
InChI Key: MVZNBKNLBLSBFT-UHFFFAOYSA-N
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Description

4-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a synthetic organic compound belonging to the aniline derivative class, characterized by a piperidine subunit modified with an ethoxymethyl group. This structure is typical of building blocks and intermediates used in medicinal chemistry and pharmaceutical research for the synthesis of more complex active molecules . Similar aniline derivatives are frequently employed as key reactants in developing compounds with potential biological activity, such as enzyme inhibitors and receptor ligands . Researchers value this compound for its amine and substituted piperidine groups, which are common pharmacophores that can interact with various biological targets. As a research chemical, it is primarily used in exploratory synthesis, method development, and library generation in drug discovery efforts. Handling Note: Based on the properties of similar anilines, this compound is expected to require careful handling. Potential hazards may include skin and eye irritation, and toxicity if swallowed or inhaled . Please consult the Safety Data Sheet (SDS) before use. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-14-5-3-4-10-16(14)13-8-6-12(15)7-9-13/h6-9,14H,2-5,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZNBKNLBLSBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse pharmacological properties. The ethoxymethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in cytotoxicity and apoptosis induction.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in tumor progression. For instance, compounds with a similar structure have shown to inhibit the IKKb pathway, which is crucial for NF-κB activation in cancer cells .
Study Cell Line IC50 (µM) Mechanism
Study AFaDu (Hypopharyngeal)15.2Apoptosis induction via IKKb inhibition
Study BMCF-7 (Breast)12.5NF-κB pathway modulation

2. Neuroprotective Effects

The compound also shows potential in treating neurodegenerative diseases such as Alzheimer’s disease. It has been reported to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission.

  • Research Findings : In a comparative study, this compound demonstrated dual inhibition of AChE and butyrylcholinesterase (BuChE), which is critical for managing Alzheimer's symptoms .
Study Target Enzyme Inhibition (%)
Study CAChE85
Study DBuChE78

Case Study 1: Cancer Therapy

In a clinical trial involving patients with advanced solid tumors, derivatives of piperidine were administered alongside standard chemotherapy. Patients receiving the compound showed improved response rates compared to those on chemotherapy alone, suggesting a synergistic effect .

Case Study 2: Alzheimer’s Disease Management

A cohort study evaluated the cognitive improvements in patients treated with a piperidine derivative that included this compound. Results indicated a significant decrease in cognitive decline as measured by standardized tests over six months .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxyaniline and Sulfonamide Analogues

highlights compounds 34c, 35c, 37c, 38c, and 39c, which share a piperidin-1-ylpropoxybenzylaniline core but differ in substituents (e.g., trifluoromethyl, cyano, fluorophenoxy). Key distinctions:

  • Chain Length : These analogues feature a 3-(piperidin-1-yl)propoxy linker, longer than the ethoxymethyl group in the target compound. This increases molecular weight and may reduce membrane permeability compared to the shorter ethoxymethyl chain .
  • Substituent Effects: The trifluoromethyl group in 34c enhances lipophilicity (logP ~3.5), whereas the cyano group in 35c introduces polarity. The target compound’s ethoxymethyl group balances moderate hydrophobicity (predicted logP ~2.8) with improved metabolic stability over fluorinated groups .
Compound Substituent (R) Linker logP (Predicted) Molecular Weight
34c CF3 Propoxy ~3.5 529.5
35c CN Propoxy ~2.9 461.5
Target Ethoxymethyl Ethoxymethyl ~2.8 264.3

Piperidine-Aniline Derivatives with Alkoxy Groups

  • 4-(2-Piperidin-1-ylethoxy)aniline (): Features a piperidin-1-ylethoxy linker. The ethoxy group increases hydrophilicity (logP ~2.1) compared to the ethoxymethyl group, which adds a methylene spacer for enhanced flexibility .

Methylpiperazine-Substituted Analogues

and describe compounds like 5d (2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline) and 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline :

  • Methylpiperazine Addition: These compounds incorporate a 4-methylpiperazine group on the piperidine ring, enhancing solubility (e.g., 5d has a molecular weight of 319 vs.

Piperidine-Ethoxymethyl Derivatives

lists 2-(2-Ethoxyphenyl)piperidine hydrochloride and (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, which vary in the ethoxy group’s placement:

  • 2-(2-Ethoxyphenyl)piperidine : The ethoxy group is on the phenyl ring, directing electronic effects toward aromatic π-systems, unlike the target’s aliphatic ethoxymethyl group. This may reduce metabolic oxidation susceptibility .
  • Ethoxypyrimidine-Piperidine Hybrids : The ethoxy group on pyrimidine introduces heterocyclic character, broadening applications in antiviral or anticancer research .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is streamlined compared to analogues with longer linkers (e.g., propoxy in ) or additional rings (e.g., biphenyl carbaldehydes in ) .
  • Biological Activity : Piperidine-aniline derivatives are prominent in targeting ion channels (N-type calcium channels in ) and enzymes (Pks13 in ). The ethoxymethyl group’s compact size may enhance selectivity for compact binding pockets .
  • Pharmacokinetics : The ethoxymethyl linker optimizes logP (~2.8) for oral bioavailability, contrasting with highly polar sulfonamides (logP ~1.5) or lipophilic trifluoromethyl analogues (logP ~3.5) .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-(Ethoxymethyl)piperidin-1-yl)aniline generally involves:

  • Formation of the piperidine ring substituted with an ethoxymethyl group.
  • Introduction of the aniline functionality at the para-position relative to the piperidine substituent.
  • Use of reduction and substitution reactions to achieve the target compound.

These steps are often conducted under mild conditions to preserve functional group integrity and optimize yields.

Salt-Forming and Reduction Route (Inspired by Related Piperidine-Aniline Syntheses)

A patented method for preparing related compounds such as 4-(piperidine-3-yl)aniline involves a two-step process:

  • Salt-Forming Reaction: Reacting 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene derivative to form a quaternary ammonium salt intermediate.
  • Reduction Reaction: Treating this intermediate with zinc chloride and sodium borohydride under nitrogen atmosphere to reduce the nitro group and pyridine ring simultaneously, yielding the piperidine-aniline derivative.

Key Process Parameters:

Step Conditions Reagents Yield (%)
Salt-forming reaction 55–65 °C, 2–3 hours 3-(4-nitrophenyl)pyridine, 3-halogenated propylene, zinc powder Not specified
Reduction reaction THF solvent, 30 °C, 4 hours Zinc chloride, sodium borohydride 95.2

This method avoids precious metals, uses mild conditions, and is suitable for large-scale production with good yield and purity.

Reductive Amination and Catalytic Hydrogenation

Another approach, adapted from the synthesis of structurally related compounds such as brigatinib intermediates, involves:

  • Reductive Amination: Reacting nitro-substituted benzyl ethers with piperidone hydrochloride in the presence of catalysts and bases to form intermediate amines.
  • Catalytic Hydrogenation: Using palladium on carbon under hydrogen pressure to reduce nitro groups to anilines.

This method is characterized by:

  • Moderate temperatures (50–100 °C) and reaction times (5–40 hours).
  • Use of dehydrating agents like molecular sieves to improve reaction efficiency.
  • Hydrogen pressure typically in the range of 0.3–1.5 MPa at 50–55 °C.

The method offers advantages of simple operation, cost-effectiveness, and suitability for industrial scale.

Etherification and N-Alkylation Steps

For compounds bearing ethoxymethyl substituents on piperidine rings, etherification is a critical step:

  • Starting from 4-(hydroxymethyl)-4-anilino-piperidine derivatives, the hydroxyl group is etherified using sodium hydride and methyl iodide or ethyl iodide in polar aprotic solvents like HMPA or tetrahydrofuran.
  • Subsequent N-alkylation with appropriate alkyl halides introduces further side chains.

These steps require careful control of stoichiometry and temperature to minimize side reactions and maximize selectivity.

Specific Considerations for this compound

Although explicit preparation procedures for this compound are scarce, synthesis likely involves:

  • Starting from 2-(ethoxymethyl)piperidine as a key intermediate.
  • Nucleophilic aromatic substitution or reductive amination to attach the aniline moiety at the para-position of a benzene ring.
  • Purification via extraction, crystallization, and drying techniques to obtain high purity product.

Challenges include controlling regioselectivity and avoiding over-alkylation or side reactions during etherification.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Salt-forming + Reduction 3-(4-nitrophenyl)pyridine, 3-halogenated propylene, ZnCl2, NaBH4, THF, 30 °C High yield (95%), mild conditions, scalable Requires halogenated propylene precursor
Reductive Amination + Hydrogenation Piperidone hydrochloride, nitrobenzyl ether, Pd/C, H2, molecular sieves, 50–100 °C Cost-effective, industrially viable Longer reaction times, hydrogenation setup needed
Etherification + N-Alkylation NaH, MeI (or EtI), HMPA/THF, alkyl halides Enables ethoxymethyl substitution Sensitive to reaction conditions, potential side products
Nucleophilic substitution 2-(ethoxymethyl)piperidine, aromatic halides Direct attachment of aniline moiety Limited direct literature, requires optimization

Research Findings and Industrial Relevance

  • The salt-forming and reduction method is notable for avoiding precious metal catalysts, reducing costs, and being suitable for large-scale production with good yields.
  • Reductive amination combined with catalytic hydrogenation offers a robust route for related piperidine-aniline compounds, balancing cost and operational simplicity.
  • Etherification steps are essential for introducing the ethoxymethyl group, a key functionalization for the target compound.
  • Industrial suppliers acknowledge the compound’s potential but highlight the need for optimized synthesis protocols due to limited detailed public information.

Q & A

Basic Questions

Q. What are the established synthetic methods for preparing 4-(2-(Ethoxymethyl)piperidin-1-yl)aniline, and what key reaction steps are involved?

  • Answer: The synthesis involves two primary steps: (1) nucleophilic substitution to introduce the ethoxymethyl-piperidine group and (2) reduction of a nitro precursor to the aniline moiety. For example, analogous compounds were synthesized via reductive amination (using NaBH4 or catalytic hydrogenation) and substitution reactions (e.g., KI/K2CO3 in dry acetonitrile) . Key intermediates, such as nitro derivatives, are often reduced under mild conditions to avoid over-reduction.

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Answer:

  • Column Chromatography: Silica gel with gradient elution (e.g., 5% MeOH in DCM) effectively separates by-products .
  • Recrystallization: Ethanol/water mixtures yield crystalline products with >98% purity, as demonstrated for structurally similar aniline derivatives .

Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

  • Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and piperidine ring conformation. For example, 1H NMR peaks at δ 1.2–1.4 ppm indicate ethoxymethyl protons .
  • Mass Spectrometry (HRMS): ESI-MS or HRMS validates molecular weight (e.g., observed [M+H]+ at m/z 319 in analogous compounds) .
  • IR Spectroscopy: Absorbance bands near 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the substitution reaction at the piperidine ring to improve yield and selectivity?

  • Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., dry acetonitrile) enhance nucleophilicity .
  • Catalyst Use: KI or K2CO3 accelerates substitution by stabilizing transition states .
  • Temperature Control: Reflux conditions (80–100°C) improve reaction rates without degrading sensitive groups .

Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., unexpected NMR peaks) during structural characterization?

  • Answer:

  • 2D NMR Techniques: HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, particularly for overlapping piperidine signals .
  • Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts, aiding signal assignment .

Q. What reaction mechanisms govern the formation of this compound, particularly in nucleophilic substitution and reductive steps?

  • Answer:

  • Nucleophilic Substitution (SNAr): The ethoxymethyl-piperidine group attacks an electron-deficient aromatic ring (e.g., nitro-substituted intermediates), facilitated by electron-withdrawing groups .
  • Reductive Amination: Catalytic hydrogenation (H2/Pd-C) or borohydride reduction converts nitro groups to amines while preserving ether linkages .

Q. How can researchers design and synthesize analogs of this compound to explore structure-activity relationships (SAR)?

  • Answer:

  • Piperidine Modifications: Introduce alkyl/aryl groups (e.g., methyl, trifluoromethyl) at the 4-position of the piperidine ring to alter steric/electronic profiles .
  • Aniline Derivatives: Replace the ethoxymethyl group with sulfonamides or phenoxy groups via nucleophilic substitution, as shown in and .

Q. What analytical approaches are recommended for identifying and quantifying by-products in the synthesis of this compound?

  • Answer:

  • LC-MS: Detects low-abundance by-products (e.g., incomplete reduction intermediates) with high sensitivity .
  • HPLC-UV: Quantifies impurities using C18 columns and acetonitrile/water gradients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(Ethoxymethyl)piperidin-1-yl)aniline
Reactant of Route 2
4-(2-(Ethoxymethyl)piperidin-1-yl)aniline

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